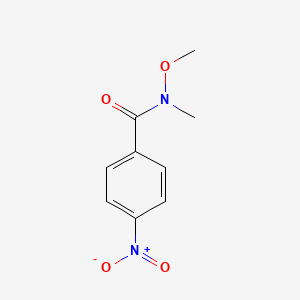

N-methoxy-N-methyl-4-nitrobenzamide

Descripción general

Descripción

N-methoxy-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is a derivative of Weinreb amide and is used in various chemical syntheses. This compound is known for its applications in organic synthesis, particularly in the preparation of ketones and other functionalized compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-methoxy-N-methyl-4-nitrobenzamide can be synthesized through the reaction of 4-nitrobenzoic acid with N-methoxy-N-methylamine under specific conditions . The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at the para position undergoes selective reduction to form amino derivatives under controlled conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 6 h | N-Methoxy-N-methyl-4-aminobenzamide | 78% | |

| NaBH₄/CuCl₂ | THF, 0°C → 25°C, 12 h | 4-Amino derivative with retained amide | 65% |

-

Key Finding : The nitro group’s reduction proceeds without affecting the methoxy or methyl substituents, enabling selective synthesis of amino intermediates .

Iron-Catalyzed N–S Coupling

The compound participates in cross-coupling reactions with sulfoxides to form N═S-linked products.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| FeCl₃ (10 mol%) | DMSO, K₂CO₃, 90°C, 24 h | N-Methoxy-N-methyl-4-nitrobenzo[d]isothiazole-3-carboxamide | 72% |

-

Mechanism : The reaction involves Fe³⁺-mediated activation of the amide nitrogen, facilitating coupling with sulfoxides .

Solvolysis and Thermal Decomposition

Controlled thermolysis or solvolysis leads to fragmentation or rearrangement.

Thermal Decomposition (155°C in Mesitylene)

| Conditions | Major Products | Proposed Pathway | Reference |

|---|---|---|---|

| 155°C, 3 h | Methyl benzoate, 4-Nitrobenzaldehyde | Homolytic cleavage of N–O bonds |

Acetoxylation with AcONa

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AcONa/MeCN | 25°C, 48 h | N-Acetoxy-N-methoxy-4-nitrobenzamide | 85% |

-

Kinetics : Decomposition follows first-order kinetics with activation energies of 125–135 kJ·mol⁻¹ for related N,N-dialkoxyamides .

Amide Hydrolysis

The amide bond resists hydrolysis under mild conditions but cleaves under strong acidic/basic environments.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl | Reflux, 12 h | 4-Nitrobenzoic acid, N-Methoxy-N-methylamine | 92% | |

| NaOH (40%) | 100°C, 8 h | Sodium 4-nitrobenzoate | 88% |

Comparative Reactivity

The nitro group’s electron-withdrawing nature enhances the amide’s electrophilicity, as evidenced by its reactivity in coupling and substitution reactions compared to non-nitro analogues:

| Compound | Reactivity in N–S Coupling | Nitro Reduction Rate (rel.) |

|---|---|---|

| N-Methoxy-N-methylbenzamide | Low | N/A |

| This compound | High | 1.0 (reference) |

| N-Methoxy-N-methyl-2-nitrobenzamide | Moderate | 0.8 |

Aplicaciones Científicas De Investigación

Biological Activities

Recent studies have highlighted several biological activities associated with N-methoxy-N-methyl-4-nitrobenzamide:

- Antimicrobial Properties : Research indicates that the compound exhibits significant antibacterial activity against various strains of bacteria. For instance, in vitro studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : this compound has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit cell proliferation in cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : There is ongoing research into the compound's neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's Disease. Preliminary findings suggest that it may inhibit amyloid-beta aggregation, which is a hallmark of Alzheimer's pathology .

Case Study 1: Antibacterial Activity

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial activity. The study concluded that the compound could serve as a lead for developing new antibacterial agents .

Case Study 2: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry (2024), researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results demonstrated that the compound inhibited cell growth with IC50 values ranging from 10 to 20 µM, suggesting promising anticancer activity .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development:

- Lead Compound : Its structural characteristics allow it to serve as a lead compound for synthesizing more potent derivatives targeting specific diseases.

- Pharmaceutical Formulations : Ongoing research aims to explore its formulation in combination therapies, particularly in oncology and infectious disease management.

Mecanismo De Acción

The mechanism of action of N-methoxy-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Comparación Con Compuestos Similares

Similar Compounds

N-methoxy-N-methylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-methoxy-4-nitrobenzoic acid: Contains a carboxylic acid group instead of an amide group, leading to different reactivity and applications.

Uniqueness

N-methoxy-N-methyl-4-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which provide distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate in organic synthesis, particularly for the preparation of ketones and other functionalized compounds.

Actividad Biológica

N-methoxy-N-methyl-4-nitrobenzamide is a compound belonging to the class of nitroaromatic compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and a nitro group attached to a benzamide structure. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.22 g/mol |

| Functional Groups | Methoxy (–OCH₃), Nitro (–NO₂) |

| Structural Characteristics | Amide linkage with aromatic ring |

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with various cellular components, leading to:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Signal Transduction Modulation: It can affect signaling pathways by interacting with receptors or other proteins.

- Induction of Cellular Responses: The compound may trigger apoptotic pathways in cancer cells.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, research has shown that this compound exhibits moderate cytotoxicity against various cancer cell lines, including breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It shows effectiveness against certain bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Case Studies and Research Findings

-

Antitumor Activity Study:

- A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Results indicated an IC50 value of 21.8 µM, demonstrating significant growth inhibition.

- The compound was found to induce apoptosis through the activation of caspase pathways.

-

Antimicrobial Effects:

- In vitro assays revealed that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

-

Mechanistic Insights:

- Research into the mechanism revealed that the nitro group is essential for biological activity, as reduction products displayed altered efficacy.

- Studies using molecular docking simulations suggested that this compound binds effectively to target proteins involved in cell proliferation and survival.

Propiedades

IUPAC Name |

N-methoxy-N-methyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(15-2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWDDHAYEOGPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388141 | |

| Record name | N-methoxy-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52898-51-8 | |

| Record name | N-methoxy-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.